molecular formula C21H26ClNO B1669165 Clemastine CAS No. 15686-51-8

Clemastine

Katalognummer: B1669165
CAS-Nummer: 15686-51-8
Molekulargewicht: 343.9 g/mol
InChI-Schlüssel: YNNUSGIPVFPVBX-NHCUHLMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clemastine is a first-generation H1 histamine antagonist, commonly known for its antihistamine properties. It is used to relieve symptoms associated with allergic rhinitis, such as sneezing, runny nose, and itchy eyes. This compound also has anticholinergic properties, which contribute to its drying effects and sedative side effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Clemastin-Fumarat umfasst mehrere Schritte:

    Ausgangsmaterial: N-Methyl-2-(2-Ethoxy)pyrrolidine wird einer Chlorierungs-Substitution unterzogen, um N-Methyl-2-(2-Chlorethyl)pyrrolidine zu bilden.

    Reaktion mit Alkohol: N-Methyl-2-(2-Chlorethyl)pyrrolidine reagiert mit 1-(4-Chlorphenyl)-1-phenylethylalkohol in Gegenwart von Natriumamid zu racemischem Clemastin.

    Bildung von Clemastin-Succinat: Das racemische Clemastin wird dann mit Bernsteinsäure umgesetzt, um Clemastin-Succinat zu bilden.

    Reinigung: Das Clemastin-Succinat wird in Aceton und Wasser mit L-(+)-Weinsäure gespalten, gefolgt von der Zugabe von Fumarsäure, um Clemastin-Fumarat als Rohprodukt zu erhalten.

    Um kristallisieren: Das Rohprodukt wird mit einer wässrigen Acetonlösung umkristallisiert, um reines Clemastin-Fumarat zu erhalten

Industrielle Produktionsverfahren: Die industrielle Produktion von Clemastin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, wobei durch optimierte Reaktionsbedingungen und Reinigungsverfahren hohe Reinheit und Ausbeute sichergestellt werden.

Arten von Reaktionen:

    Substitutionsreaktionen: Clemastin unterliegt während seiner Synthese Substitutionsreaktionen, insbesondere Chlorierungs-Substitutionen.

    Oxidation und Reduktion: Während bestimmte Oxidations- und Reduktionsreaktionen von Clemastin nicht häufig hervorgehoben werden, ermöglicht seine Struktur potentielle Modifikationen durch diese Reaktionen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

    Clemastin-Fumarat: Das Hauptprodukt, das durch den beschriebenen Syntheseweg erhalten wird.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Clemastine has emerged as a promising therapeutic agent in various neurological disorders, particularly in the context of myelin repair and neuroprotection.

Remyelination in Multiple Sclerosis

Multiple sclerosis (MS) is characterized by the immune-mediated destruction of myelin sheaths surrounding nerve fibers. This compound has shown efficacy in stimulating the differentiation of oligodendrocyte precursor cells, which are crucial for myelin repair.

  • Clinical Trials : A notable study conducted by researchers at the University of California, San Francisco, demonstrated that this compound treatment led to modest increases in myelin water content in MS patients, indicating potential myelin repair . The trial results were published in The Lancet, marking a significant step forward in the search for effective MS treatments .
  • Mechanism of Action : this compound promotes oligodendrocyte differentiation and maturation while inhibiting microglia-induced neuroinflammation, thereby protecting neurons from apoptosis .

Protection Against Neurodegeneration

This compound's neuroprotective effects have been observed in animal models of neurodegenerative diseases:

  • Alzheimer's Disease : Studies indicate that this compound can reduce amyloid-beta deposition and improve cognitive functions in Alzheimer's disease models by enhancing myelin renewal rather than altering amyloid-beta levels directly .
  • Hypoxic Injury : In models of neonatal hypoxic injury, this compound has been shown to enhance oligodendrocyte differentiation and facilitate cognitive recovery post-injury .

Chagas Disease Treatment

This compound is also being explored as part of combination therapies for Chagas disease, caused by the parasite Trypanosoma cruzi.

  • Efficacy : Research indicates that this compound exhibits growth inhibitory activity against Trypanosoma cruzi with an effective concentration causing 50% inhibition (EC50) of 0.4 µM . Its potential use in combination with other FDA-approved drugs has shown synergistic effects, making it a candidate for repurposing in Chagas disease treatment .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application AreaStudy ReferenceKey Findings
Multiple Sclerosis Modest increases in myelin water; potential for myelin repair.
Alzheimer's Disease Reduces amyloid-beta deposition; improves cognitive function.
Hypoxic Injury Enhances oligodendrocyte differentiation; aids cognitive recovery.
Chagas Disease Exhibits growth inhibitory activity against T. cruzi.

Clinical Trial on Multiple Sclerosis

A double-blind randomized controlled trial (ReBUILD) assessed this compound's effectiveness in MS patients with chronic demyelinating optic neuropathy. The trial indicated that this compound could potentially facilitate myelin repair even after prolonged damage, highlighting its therapeutic promise .

Animal Studies on Neuroprotection

In various animal models, this compound has demonstrated protective effects against neurodegeneration:

  • In aged APP/PS1 mice, chronic treatment with this compound reduced amyloid-beta deposition and improved memory performance .
  • Studies involving spinal cord injury models showed that this compound treatment preserved myelin integrity and improved functional recovery without suppressing immune responses .

Wirkmechanismus

Clemastine acts as a selective histamine H1 antagonist. By binding to the histamine H1 receptor, it blocks the action of endogenous histamine, leading to temporary relief of symptoms such as sneezing, itching, and runny nose. This compound also exhibits anticholinergic effects, contributing to its drying and sedative properties .

Vergleich Mit ähnlichen Verbindungen

    Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic effects.

    Chlorpheniramine: Also a first-generation antihistamine, but with less sedative effects compared to clemastine.

    Loratadine: A second-generation antihistamine with fewer sedative effects.

Uniqueness of this compound:

Biologische Aktivität

Clemastine fumarate, a first-generation H1-antihistamine, is primarily utilized for alleviating allergic symptoms. However, recent research has unveiled its significant biological activities beyond antihistamine effects, particularly in the context of neuroprotection and myelin repair. This article explores the multifaceted biological activities of this compound, focusing on its therapeutic potential in neurological disorders, mechanisms of action, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

  • Oligodendrocyte Precursor Cell (OPC) Differentiation : this compound has been shown to induce the differentiation of OPCs into mature oligodendrocytes, thereby promoting myelination. This effect is particularly beneficial in demyelinating conditions such as multiple sclerosis (MS) and other neurodegenerative diseases .
  • Neuroinflammation Modulation : The compound also plays a role in inhibiting microglial activation and reducing neuroinflammation, which is crucial for neuroprotection . It has been observed to hinder pathways associated with oxidative stress and inflammation, including the p38 MAPK/NLRP3 signaling pathway .
  • Cell Death Mechanisms : Recent studies indicate that this compound can induce pyroptotic cell death in macrophages when combined with extracellular ATP, suggesting a complex interplay between its therapeutic effects and inflammatory processes .

Myelin Repair in Multiple Sclerosis

A pivotal study highlighted this compound's role in promoting myelin repair in patients with MS. In a phase 2 clinical trial, participants treated with this compound exhibited increased myelin water fraction, indicating enhanced myelination even after discontinuation of the drug . This suggests that this compound may have lasting effects on myelin integrity.

Oligodendrocyte Differentiation in Hypoxic Injury

This compound demonstrated significant efficacy in a murine model of neonatal hypoxic injury. The treatment resulted in enhanced differentiation of OPCs and improved functional recovery following global hypoxia. A notable case involved an adult patient recovering from delayed post-hypoxic leukoencephalopathy (DPHL) after treatment with this compound, reinforcing its potential therapeutic benefits in similar conditions .

Table 1: Summary of this compound's Biological Activities

ActivityDescriptionReferences
OPC DifferentiationInduces differentiation into mature oligodendrocytes
Neuroinflammation InhibitionReduces microglial activation and oxidative stress
Pyroptotic Cell DeathInduces cell death in macrophages under certain conditions
Myelin RepairEnhances myelination in MS patients
Functional RecoveryImproves recovery in hypoxic injury models

Table 2: Key Findings from Recent Studies on this compound

Study FocusFindingsYear
MS Clinical TrialIncreased myelin water fraction post-treatment2023
Hypoxic Injury ModelEnhanced OPC differentiation and functional recovery2018
Glioblastoma Cell StemnessSuppressed tumor cell proliferation and altered cell morphology2023

Eigenschaften

IUPAC Name

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNUSGIPVFPVBX-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022832
Record name Clemastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clemastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (hydrogen fumarate formulation), 4.05e-04 g/L
Record name Clemastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clemastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Clemastine is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Record name Clemastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

15686-51-8
Record name Clemastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15686-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemastine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clemastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clemastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEMASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QN29S1ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clemastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C (hydrogen fumarate formulation)
Record name Clemastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clemastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clemastine
Reactant of Route 2
Reactant of Route 2
Clemastine
Reactant of Route 3
Reactant of Route 3
Clemastine
Reactant of Route 4
Clemastine
Reactant of Route 5
Clemastine
Reactant of Route 6
Reactant of Route 6
Clemastine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.